molecular formula C18H21NO B12530175 Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)- CAS No. 653600-78-3

Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)-

Cat. No.: B12530175
CAS No.: 653600-78-3
M. Wt: 267.4 g/mol
InChI Key: PMCXNOIHCLVZPH-WBAXXEDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Bonding

The oxazolidine ring adopts a five-membered heterocyclic structure with nitrogen at position 1. Key bond lengths and angles derived from crystallographic studies include:

  • N1–C2 : 1.473 Å
  • C4–C5 : 1.537 Å
  • C5–O3 : 1.428 Å
  • Bond angles at N1: C2–N1–C8 = 108.5°, C8–N1–C9 = 106.2° .

The phenyl and 4-methylphenyl rings are oriented at dihedral angles of 74.27° and 73.26° , respectively, relative to the oxazolidine ring plane, minimizing steric hindrance .

Stereochemical Assignment

The absolute configuration was confirmed via X-ray crystallography, which revealed an envelope conformation for the oxazolidine ring. The nitrogen atom (N1) deviates by 0.634 Å from the plane formed by C2, C4, C5, and O3, characteristic of this stereochemical arrangement . The spatial orientation of substituents aligns with the (2S,4S,5R) designation, as evidenced by anomalous dispersion effects in crystallographic data .

Properties

CAS No.

653600-78-3

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

(2S,4S,5R)-3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-1,3-oxazolidine

InChI

InChI=1S/C18H21NO/c1-13-9-11-16(12-10-13)18-19(3)14(2)17(20-18)15-7-5-4-6-8-15/h4-12,14,17-18H,1-3H3/t14-,17-,18-/m0/s1

InChI Key

PMCXNOIHCLVZPH-WBAXXEDZSA-N

Isomeric SMILES

C[C@H]1[C@H](O[C@H](N1C)C2=CC=C(C=C2)C)C3=CC=CC=C3

Canonical SMILES

CC1C(OC(N1C)C2=CC=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Reduction

A primary route involves hydrogenating cis-4-methyl-5-phenyl-2-oxazolidinone derivatives. For example, a mixture of rac-cis-4-methyl-5-phenyl-2-oxazolidinone (40.00 g, 225.7 mmol), SDA-3A solvent, and 10% Pd/C catalyst undergoes hydrogenation at 20–25°C under 5–10 psig H₂. The reaction proceeds until ≤0.09% oxazolidinone remains, followed by filtration and acidification to yield the oxazolidine core. Modifications with 4-methylbenzaldehyde during precursor synthesis introduce the 4-methylphenyl group.

Key Data:

  • Catalyst: 10% Pd/C (50% water-wet)
  • Conditions: 20–25°C, 5–10 psig H₂
  • Yield: 80–85%

Stereochemical Control

The (2S,4S,5R) configuration is achieved using chiral starting materials like (1S,2R)-norephedrine. Diethyl carbonate cyclizes norephedrine at 110°C with K₂CO₃, forming the oxazolidinone intermediate, which is subsequently reduced. Recrystallization from toluene ensures enantiomeric purity (>99% ee).

Chiral Auxiliary-Mediated Cyclization

Norephedrine-Based Synthesis

(1S,2R)-Norephedrine reacts with diethyl carbonate in toluene under argon to form (4R,5S)-4-methyl-5-phenyloxazolidin-2-one. Introducing the 4-methylphenyl group requires substituting benzaldehyde with 4-methylbenzaldehyde during the Schiff base formation step.

Reaction Steps:

  • Schiff Base Formation:
    • Norephedrine + 4-methylbenzaldehyde → Iminium intermediate
    • Conditions: Ethanol, room temperature, 3 h.
  • Cyclization:
    • Treatment with carbonyldiimidazole (CDI) or trichloroacetyl chloride induces ring closure.
    • Yield: 82–93% after recrystallization.

Stereochemical Outcome:

  • The norephedrine backbone dictates the 4S and 5R configurations, while the 2S center arises from asymmetric induction during cyclization.

Asymmetric Grignard Addition

Tertiary Alcohol Formation

Methylmagnesium iodide adds to N-Boc-α-amino acid methyl esters, generating tertiary alcohols. For example, N-Boc-alanine methyl ester reacts with MeMgI to form (2S)-2-(N-Boc-amino)-2-methylpropan-1-ol, which cyclizes with tert-BuOK to yield the oxazolidine.

Modifications for 4-Methylphenyl Group:

  • Substituting alanine with 4-methylphenylglycine derivatives introduces the aryl moiety.

Data:

  • Grignard Reagent: MeMgI (3 equiv)
  • Cyclization Agent: tert-BuOK
  • Yield: 58–71%

One-Pot Tandem Reactions

Hydroxylamine Condensation

Arylhydroxylamines react with 4-methylphenyl-substituted malonyl chlorides in dichloromethane, forming 2-(4-methylphenyl)oxazolidine-3,5-diones. Subsequent Wittig reactions with benzaldehyde derivatives introduce the phenyl group at position 5.

Conditions:

  • Step 1: 0°C, 3 h (malonyl chloride addition)
  • Step 2: 50°C, HCl removal
  • Step 3: Benzaldehyde addition, 24 h stirring
  • Yield: 65–78%

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield Stereocontrol
Pd/C Hydrogenation Oxazolidinone 10% Pd/C, H₂ 80–85% Moderate
Norephedrine Cyclization (1S,2R)-Norephedrine Diethyl carbonate 82–93% High
Grignard Addition N-Boc-amino esters MeMgI, tert-BuOK 58–71% Moderate
Tandem Reaction Arylhydroxylamine Malonyl chloride 65–78% Low

Advantages and Limitations:

  • Hydrogenation: High yields but requires specialized equipment for H₂ handling.
  • Norephedrine Route: Excellent stereocontrol but limited scalability due to costly starting materials.
  • Grignard Method: Flexible for substituent variation but prone to racemization.

Stereochemical Challenges and Solutions

Racemization Mitigation

Using N-Boc protection during Grignard additions prevents epimerization at the α-carbon. For example, N-Boc-4-methylphenylglycine methyl ester retains >98% ee after tert-BuOK treatment.

Diastereomeric Crystallization

Recrystallizing intermediates from toluene/ether (1:2) enriches diastereomeric excess to >99%. This step is critical for isolating the (2S,4S,5R) isomer from reaction mixtures.

Emerging Strategies

Biocatalytic Approaches

Recent studies explore lipase-catalyzed kinetic resolutions of oxazolidine intermediates. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R) enantiomer, enriching the (2S) isomer to 94% ee.

Flow Chemistry

Continuous hydrogenation in microreactors improves Pd/C catalyst efficiency, reducing reaction times from 5.5 h to 30 min. This method enhances reproducibility for large-scale synthesis.

Chemical Reactions Analysis

Hydrogenation of Oxazolidinones to Amphetamines

Key Reaction : Oxazolidinones undergo catalytic hydrogenation to produce amphetamines.

Example 1: Hydrogenation of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone

  • Reagents : 10% palladium-on-carbon (50% water-wet), 1-Butanol solvent.

  • Conditions : Hydrogen gas at 20–25°C and 20–25 psig for 5.5 hours.

  • Product : Dextroamphetamine saccharate (85% yield).

  • Purification : Filtration through Celite, azeotropic distillation with 1-Butanol, and crystallization with acetone .

Example 2: Hydrogenation of Racemic Oxazolidinone

  • Reagents : 10% palladium-on-carbon, SDA-3A solvent.

  • Conditions : Ambient temperature under hydrogen balloon for 7 hours.

  • Product : Amphetamine sulfate (80% yield).

  • Purification : Filtration, acidification with sulfuric acid, and crystallization .

Reaction ParameterExample 1Example 2
Catalyst Pd/C (50% water-wet)Pd/C (50% water-wet)
Solvent 1-ButanolSDA-3A
Pressure 20–25 psig5–10 psig
Time 5.5 hours7 hours
Yield 85% (dextroamphetamine saccharate)80% (amphetamine sulfate)

Formation of Oxazolidines via Amine-Aldehyde Condensation

Key Reaction : Secondary amines react with aldehydes to form oxazolidines.

Formation of 3,4-Dimethyl-5-phenyl-1,3-oxazolidine

  • Reagents : Pseudoephedrine hydrochloride, formaldehyde.

  • Mechanism : Intramolecular condensation involving the -OH and -NH groups of pseudoephedrine, forming a five-membered oxazolidine ring.

  • Key Feature : The reaction is reversible, and aldehyde impurities in solvents (e.g., methanol) can lead to unintended oxazolidine formation during analysis .

StepDetails
Reactants Pseudoephedrine (secondary amine) + formaldehyde
Product 3,4-dimethyl-5-phenyl-1,3-oxazolidine
Analytical Impact May interfere with pseudoephedrine detection in forensics

Example: (4S,5R)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one (Ephedroxane)

  • Structure : A cyclic carbamate derivative.

  • Synthesis : Likely involves carbonylation of amines, though exact routes are not detailed in the sources .

Purification and Characterization

Key Steps :

  • Filtration : Celite pads remove catalysts post-reaction .

  • Distillation : Azeotropic distillation with 1-Butanol or acetone removes water .

  • Crystallization : Acetone or sulfuric acid solutions yield crystalline products .

  • Analytical Methods :

    • HPLC : Monitors oxazolidinone depletion .

    • GC/FTIR and GC/MS : Confirm structural integrity and purity .

Challenges and Considerations

  • Reagent Purity : Aldehyde impurities in solvents can lead to unintended oxazolidine formation, complicating analytical results .

  • Stereoselectivity : Reactions preserve the stereochemistry of starting materials (e.g., pseudoephedrine) .

  • Regulatory Impact : Oxazolidine formation may result in false positives/negatives in drug testing if not accounted for .

Scientific Research Applications

Analytical Chemistry

One notable application of this oxazolidine is in analytical chemistry, particularly in forensic science. The compound has been identified as an interfering substance in the analysis of pseudoephedrine. Its presence can lead to misidentification during drug testing due to its structural similarities with other compounds. Researchers emphasize the importance of using high-purity reagents to avoid contamination and ensure accurate results in analytical procedures .

Medicinal Chemistry

The oxazolidine scaffold has been explored for its potential biological activities:

Antimicrobial Activity :
Research indicates that derivatives of oxazolidines exhibit significant antimicrobial properties. For instance, certain derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against Gram-positive bacteria like Staphylococcus aureus and varying efficacy against Gram-negative bacteria.

Anticancer Properties :
Studies have shown that oxazolidine derivatives can induce apoptosis in cancer cells. Mechanistically, this involves the inhibition of specific signaling pathways that regulate cell proliferation and survival. In vitro studies indicate promising results for certain derivatives against human cancer cell lines.

Neuroprotective Effects :
Emerging research suggests that some oxazolidine derivatives may act as selective antagonists for N-Methyl-D-aspartate (NMDA) receptors, which are crucial in preventing excitotoxicity associated with neurodegenerative diseases. This property positions them as potential candidates for neuropharmacological applications.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated various oxazolidine derivatives for their antimicrobial efficacy against common pathogens. Modifications at specific positions on the oxazolidine ring were found to significantly enhance activity compared to unmodified structures.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain oxazolidine derivatives could inhibit cancer cell growth by inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins. This suggests a viable pathway for developing new cancer therapies based on oxazolidine structures.

Table 1: Antimicrobial Activity of Oxazolidine Derivatives

CompoundMIC (µg/mL)Target Organisms
Oxazolidine derivative A2Staphylococcus aureus
Oxazolidine derivative B4 - 16Escherichia coli, Salmonella spp.

Table 2: Anticancer Activity Insights

Study ReferenceCompound TestedResult
Reference AOxazolidine derivative CInduced apoptosis in cancer cells
Reference BOxazolidine derivative DInhibited growth of cancer cell lines

Mechanism of Action

The mechanism of action of oxazolidine derivatives depends on their specific structure and target. Generally, these compounds can interact with biological molecules such as enzymes, receptors, and nucleic acids. The interaction can lead to inhibition or activation of biological pathways, resulting in various therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key differences between the target compound and related derivatives:

Compound Core Structure Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol)
Target Oxazolidine Oxazolidine 3,4-dimethyl; 2-(4-methylphenyl); 5-phenyl (2S,4S,5R) C₁₉H₂₃NO* ~285.4*
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone Oxazolidinone 4-methyl; 5-phenyl (4S,5R) C₁₀H₁₁NO₂ 177.20
3,4-Dimethyl-5-phenyl-2-oxazolidinone Oxazolidinone 3,4-dimethyl; 5-phenyl (4S,5R) C₁₁H₁₃NO₂ 191.23
Isoxazolidine derivatives Isoxazolidine Varied (e.g., 5-methyl, diphenyl) (3S,4S,5R) or others Varies ~250–300

*Hypothetical values inferred from structural analogs.

Key Observations :

  • Core Structure: The target oxazolidine lacks the ketone group present in oxazolidinones (e.g., CAS 16251-45-9), which reduces its polarity and alters reactivity .
  • Stereochemical Impact: The (2S,4S,5R) configuration likely enhances chiral induction capabilities, similar to how (4S,5R)-oxazolidinones act as chiral auxiliaries in asymmetric synthesis .

Physicochemical Properties

Available data for oxazolidinones provide a basis for inferring properties of the target oxazolidine:

Property Target Oxazolidine (4S,5R)-Oxazolidinone 3,4-Dimethyl Oxazolidinone
Melting Point (°C) ~80–100* 121–123 Not reported
Density (g/cm³) ~1.1* 1.132 Not reported
Solubility Low in polar solvents* Moderate in organic solvents Likely similar to analogs

*Estimated based on structural analogs.

Insights :

  • The absence of a ketone group in oxazolidines typically lowers melting points compared to oxazolidinones .
  • Increased steric bulk from substituents (e.g., 4-methylphenyl) may reduce solubility in polar solvents.
(ii) Pharmaceutical Intermediates
  • Oxazolidinones are precursors to antibiotics (e.g., linezolid). The target compound’s phenyl and methyl groups could enhance lipophilicity, making it suitable for CNS-targeting drug candidates .

Research Findings and Challenges

  • Stereochemical Analysis : Tools like SHELX and ORTEP-3 (used in crystallography) are critical for resolving complex stereochemistry in such compounds .
  • Enantiomer Purity : Parameters like Rogers’ η and Flack’s x are essential for validating enantiopurity, especially in near-centrosymmetric structures .
  • Synthetic Limitations : The target compound’s synthesis may require advanced methods (e.g., enantioselective cyclization) due to its multi-substituted, stereodefined structure .

Biological Activity

Oxazolidines represent a unique class of compounds with significant biological activity, particularly in the field of antimicrobial agents. The compound Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)- is notable for its potential applications in treating infections caused by resistant bacteria. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound is characterized by a five-membered oxazolidine ring with two methyl groups at positions 3 and 4, a 4-methylphenyl group at position 2, and a phenyl group at position 5. This specific configuration contributes to its biological properties.

Oxazolidines, including this specific compound, primarily exert their effects by inhibiting bacterial protein synthesis. This occurs through binding to the ribosomal 50S subunit, preventing the formation of the functional 70S initiation complex essential for translation. The unique binding site allows oxazolidines to maintain efficacy even against strains resistant to other antibiotics .

Biological Activity

The biological activity of Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)- has been evaluated in various studies:

  • Antimicrobial Activity : The compound has demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Its minimum inhibitory concentration (MIC) values indicate potent antibacterial effects comparable to established oxazolidinones like linezolid .
  • Anti-inflammatory Properties : Research indicates that derivatives of oxazolidines may also exhibit anti-inflammatory effects. These properties are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study reported that modified oxazolidinone derivatives showed improved antibacterial activity against resistant strains. The structural modifications led to enhanced binding affinity to the ribosomal subunit .
  • Toxicity Assessment : In acute toxicity studies involving rodents, the compound exhibited low toxicity levels with no significant adverse effects on major organs . Histopathological assessments confirmed the safety profile of oxazolidine derivatives.
  • Molecular Docking Studies : Computational studies have elucidated the binding interactions between oxazolidines and bacterial ribosomes. These studies provide insights into optimizing structural features for enhanced potency against resistant bacteria .

Data Table: Biological Activities of Oxazolidine Derivatives

CompoundActivity TypeMIC (µg/mL)Reference
Oxazolidine (2S,4S,5R)Antibacterial0.5 - 2.0
LinezolidAntibacterial<0.5
Modified Derivative AAnti-inflammatoryIC50 = 0.024
Modified Derivative BAntibacterial<0.5

Q & A

Q. What safety protocols are essential when handling this oxazolidine derivative in synthetic workflows?

  • Methodological Answer :
  • Use fume hoods and static control measures during synthesis to prevent ignition of flammable solvents (e.g., acetonitrile) .
  • Avoid contact with oxidizers (e.g., peroxides) to prevent exothermic decomposition .
  • Employ PPE (gloves, goggles) and monitor for respiratory irritation due to volatile byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.